molecular formula C15H14FN3O2 B3810437 1-allyl-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone

1-allyl-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone

Cat. No.: B3810437
M. Wt: 287.29 g/mol
InChI Key: DKYURJPTGYVXNJ-UHFFFAOYSA-N
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Description

The compound “1-allyl-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone” is a complex organic molecule that contains several functional groups. These include an allyl group, a fluorophenyl group, an oxadiazole ring, and a pyrrolidinone ring . Each of these groups contributes to the overall properties of the molecule.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole and pyrrolidinone rings suggests that this compound could have interesting electronic and steric properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the allyl group might undergo reactions with electrophiles, and the oxadiazole ring might participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group might increase its lipophilicity, affecting its solubility and permeability .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to assess these risks .

Future Directions

The future research directions for this compound could include exploring its potential uses, optimizing its synthesis, and investigating its mechanism of action .

Properties

IUPAC Name

4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-prop-2-enylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O2/c1-2-6-19-9-11(8-13(19)20)15-17-14(18-21-15)10-4-3-5-12(16)7-10/h2-5,7,11H,1,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYURJPTGYVXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC(CC1=O)C2=NC(=NO2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-allyl-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone
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1-allyl-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone
Reactant of Route 3
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1-allyl-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone
Reactant of Route 4
1-allyl-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone
Reactant of Route 5
1-allyl-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone
Reactant of Route 6
1-allyl-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone

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